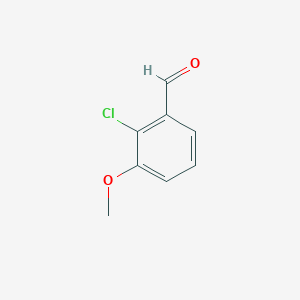

2-Chloro-3-methoxybenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLMLKSXPIITAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30503115 | |

| Record name | 2-Chloro-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54881-49-1 | |

| Record name | 2-Chloro-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 2-Chloro-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Chloro-3-methoxybenzaldehyde (CAS No. 54881-49-1). The information is compiled to support research and development activities, offering readily accessible data and standardized experimental methodologies.

Chemical Identity and Physical Properties

This compound is a substituted aromatic aldehyde, a versatile intermediate in organic synthesis. Its core physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇ClO₂ | [1][2] |

| Molecular Weight | 170.59 g/mol | [1][3] |

| CAS Number | 54881-49-1 | [1][4] |

| Appearance | White to light yellow or green powder/crystal | |

| Melting Point | 53-60 °C (literature values vary) | |

| Boiling Point | 260 °C | N/A |

| Density | 1.244 g/cm³ | N/A |

| Solubility | Information not widely available, but expected to be soluble in common organic solvents like alcohols, ethers, and chlorinated solvents. |

Experimental Characterization Workflow

The physical and spectroscopic characterization of a chemical standard like this compound follows a logical workflow to confirm its identity and purity. The following diagram illustrates this general process.

Caption: Workflow for the physicochemical characterization of a chemical compound.

Experimental Protocols

The following are detailed, standardized methodologies for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a heating bath apparatus (e.g., a Thiele tube with mineral oil or an automated melting point apparatus).

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

-

Reporting: The melting point is reported as the range T1-T2. A narrow range (e.g., 0.5-1.0 °C) is indicative of a pure compound.

Boiling Point Determination (Thiele Tube Method for Solids with Low Melting Points)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology:

-

Sample Preparation: A small amount of the compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the molten sample.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

-

Heating: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tip. The heat is then removed.

-

Measurement: The liquid will begin to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.

Density Measurement (Volume Displacement Method)

Objective: To determine the mass of the substance per unit volume.

Methodology:

-

Mass Measurement: A sample of the solid is accurately weighed using an analytical balance.

-

Volume Measurement: A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., water, if appropriate, or an inert solvent). The initial volume is recorded.

-

Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.

-

Final Volume: The new volume in the graduated cylinder is recorded. The difference between the final and initial volumes represents the volume of the solid sample.

-

Calculation: The density is calculated by dividing the mass of the sample by its measured volume.

Solubility Determination

Objective: To qualitatively or quantitatively assess the solubility of the compound in various solvents.

Methodology:

-

Preparation: A small, measured amount of the solute (e.g., 10 mg) is placed into a test tube.

-

Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.

-

Mixing: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.

-

Observation: The mixture is observed to determine if the solid has completely dissolved. If not, the process can be repeated with gentle heating.

-

Reporting: Solubility is reported qualitatively (e.g., soluble, partially soluble, insoluble) or quantitatively (e.g., in mg/mL) for each solvent tested.

Spectroscopic Data (Predicted)

| Spectroscopy | Expected Features |

| ¹H NMR | - Aldehyde proton (CHO): A singlet around δ 9.8-10.5 ppm. - Aromatic protons: Three protons in the aromatic region (δ 7.0-8.0 ppm), likely showing complex splitting patterns due to their positions relative to the chloro, methoxy, and aldehyde groups. - Methoxy protons (OCH₃): A singlet for the three protons around δ 3.9-4.1 ppm. |

| ¹³C NMR | - Carbonyl carbon (C=O): A signal in the highly deshielded region of δ 190-195 ppm. - Aromatic carbons: Six distinct signals in the aromatic region (δ 110-160 ppm). The carbons directly attached to the chlorine, methoxy group, and aldehyde group will have characteristic chemical shifts. - Methoxy carbon (OCH₃): A signal around δ 55-60 ppm. |

| Infrared (IR) | - C=O stretch (aldehyde): A strong, sharp absorption band around 1700-1710 cm⁻¹. - C-H stretch (aldehyde): Two characteristic medium bands around 2820 cm⁻¹ and 2720 cm⁻¹. - C-O stretch (aromatic ether): A strong band around 1250-1300 cm⁻¹. - C-Cl stretch: A band in the fingerprint region, typically 600-800 cm⁻¹. - Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A peak at m/z 170, with a characteristic M+2 isotope peak at m/z 172 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope. - Fragmentation: Common fragmentation patterns would include the loss of the aldehyde proton (M-1), the methoxy group (M-31), and the chlorine atom (M-35). |

Safety and Handling

Researchers should consult the full Safety Data Sheet (SDS) before handling this compound. General safety precautions include:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.

References

Spectroscopic Profile of 2-Chloro-3-methoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-3-methoxybenzaldehyde. The information is compiled from predictive data and analysis of structurally related compounds, offering a robust resource for the identification and characterization of this molecule. This document presents expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols, and a visual representation of the spectroscopic analysis workflow.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous substituted benzaldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.3 | s | 1H | Aldehyde (-CHO) |

| ~7.6 | dd | 1H | Aromatic Proton |

| ~7.4 | t | 1H | Aromatic Proton |

| ~7.2 | dd | 1H | Aromatic Proton |

| ~3.9 | s | 3H | Methoxy (-OCH₃) |

¹³C NMR (Carbon-13 NMR) Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Carbonyl Carbon (C=O) |

| ~158 | Aromatic Carbon (-O-C) |

| ~135 | Aromatic Carbon (-Cl-C) |

| ~130 | Aromatic Carbon |

| ~128 | Aromatic Carbon |

| ~125 | Aromatic Carbon |

| ~115 | Aromatic Carbon |

| ~56 | Methoxy Carbon (-OCH₃) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H Stretch |

| ~2850, ~2750 | Medium | Aldehyde C-H Stretch (Fermi resonance) |

| ~1700 | Strong | Carbonyl (C=O) Stretch of the aldehyde |

| ~1580, ~1470 | Medium | Aromatic C=C Bending |

| ~1250 | Strong | Aryl-O Stretch (Methoxy) |

| ~750 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular formula for this compound is C₈H₇ClO₂.[1]

Predicted Mass Spectrometry Data [1]

| m/z Value | Predicted Adduct |

| 170.01 | [M]⁺ |

| 171.02 | [M+H]⁺ |

| 193.00 | [M+Na]⁺ |

The fragmentation pattern in Electron Ionization (EI) Mass Spectrometry is anticipated to show losses of key functional groups. Common fragments would likely include the loss of the aldehyde group (-CHO), the methoxy group (-OCH₃), and a chlorine atom (-Cl).

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

Data Acquisition :

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

For ¹H NMR, standard parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation : For a solid sample, a small amount of this compound can be analyzed using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition :

-

A background spectrum of the empty ATR crystal or the KBr pellet holder is recorded.

-

The sample is placed in the beam path.

-

The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : A dilute solution of this compound in a volatile solvent (e.g., methanol, acetonitrile) is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization : Electron Ionization (EI) is a common technique for generating fragments and providing structural information. Electrospray Ionization (ESI) is a softer ionization method that is useful for determining the molecular weight.

-

Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic molecule like this compound.

Caption: Workflow for the structural elucidation of this compound.

References

In-depth Technical Guide: 2-Chloro-3-methoxybenzaldehyde (CAS 54881-49-1)

PRELIMINARY NOTE: Comprehensive scientific literature detailing the specific biological activities, mechanisms of action, and extensive experimental protocols for 2-Chloro-3-methoxybenzaldehyde (CAS 54881-49-1) is limited in publicly accessible databases. This guide synthesizes available chemical data and contextualizes its potential applications based on research into structurally similar substituted benzaldehydes. The information provided herein is intended for research and development professionals and should be supplemented with internal experimental data.

Chemical and Physical Properties

This compound is a substituted aromatic aldehyde. Its core structure consists of a benzene ring functionalized with a chlorine atom, a methoxy group, and an aldehyde group.

| Property | Value | Source(s) |

| CAS Number | 54881-49-1 | N/A |

| Molecular Formula | C₈H₇ClO₂ | N/A |

| Molecular Weight | 170.59 g/mol | N/A |

| Appearance | White to off-white crystalline solid | N/A |

| Melting Point | 53-58 °C | N/A |

| Boiling Point | 260 °C | N/A |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and DMSO. | N/A |

Synthesis and Spectroscopic Analysis

General Synthesis

Substituted benzaldehydes are commonly synthesized through various organic chemistry reactions. A plausible synthetic route for this compound could involve the formylation of 2-chloro-1-methoxybenzene. It is crucial to consult specialized organic synthesis literature for detailed and optimized protocols.

Spectroscopic Data

Detailed, publicly available spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this compound is scarce. Researchers should perform their own analytical characterization to confirm the identity and purity of the compound. For reference, the expected NMR signals would correspond to the aromatic protons, the methoxy group protons, and the aldehyde proton.

Potential Biological Activities and Uses in Drug Development (Inferred)

While direct studies on this compound are not widely published, research on analogous substituted benzaldehydes suggests potential areas of investigation for this compound.

Anticancer Potential

Derivatives of structurally similar compounds, such as benzyloxybenzaldehydes, have demonstrated cytotoxic effects against various cancer cell lines, including human leukemia (HL-60) cells. The mechanism of action for these related compounds often involves the induction of apoptosis (programmed cell death) and the disruption of the mitochondrial membrane potential. It is hypothesized that this compound could serve as a precursor for the synthesis of novel compounds with potential anticancer activity.

Antimicrobial Potential

Chalcones, a class of compounds that can be synthesized from substituted benzaldehydes, have been a subject of interest for their antimicrobial properties. The α,β-unsaturated ketone moiety in chalcones is often associated with their biological activity. Therefore, this compound could be utilized as a starting material for the synthesis of novel chalcone derivatives with potential antibacterial or antifungal efficacy.

Experimental Protocols (Hypothetical Framework)

Given the lack of specific experimental data, the following sections provide a generalized framework for how one might approach the investigation of this compound's biological activities.

In Vitro Cytotoxicity Assay

A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay could be employed to assess the cytotoxic effects of this compound against a panel of human cancer cell lines.

Workflow for In Vitro Cytotoxicity Assay

Caption: Workflow for assessing in vitro cytotoxicity.

Antimicrobial Susceptibility Testing

The antimicrobial activity could be evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for antimicrobial susceptibility testing.

Signaling Pathway (Hypothetical)

Based on the potential anticancer activity inferred from related compounds, a possible mechanism of action could involve the intrinsic apoptosis pathway.

Hypothetical Signaling Pathway for Induction of Apoptosis

Caption: Hypothetical apoptosis induction pathway.

Conclusion and Future Directions

This compound (CAS 54881-49-1) is a chemical intermediate with potential for use in the synthesis of novel compounds with biological activities. While direct evidence of its efficacy is currently lacking in the public domain, the known activities of structurally related substituted benzaldehydes provide a strong rationale for further investigation. Future research should focus on the synthesis of derivatives, comprehensive in vitro and in vivo testing to evaluate their potential as anticancer or antimicrobial agents, and detailed mechanistic studies to elucidate their modes of action and identify any relevant signaling pathways. The development of detailed analytical data, including NMR and mass spectrometry, is a critical first step for any researcher working with this compound.

Synthesis of 2-Chloro-3-methoxybenzaldehyde from 3-hydroxybenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable and efficient two-step synthetic route for the preparation of 2-chloro-3-methoxybenzaldehyde, a valuable building block in medicinal chemistry and organic synthesis, starting from the readily available 3-hydroxybenzaldehyde. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules and other complex organic compounds. Its specific substitution pattern, featuring a chlorine atom ortho to a methoxy group and meta to an aldehyde, makes it a versatile precursor for introducing this unique functionality into larger molecular scaffolds. The synthesis described herein proceeds via an initial regioselective chlorination of 3-hydroxybenzaldehyde, followed by methylation of the resulting intermediate. This approach offers a high degree of control over the substitution pattern, leading to the desired product in good overall yield.

Synthetic Pathway Overview

The synthesis of this compound from 3-hydroxybenzaldehyde is accomplished in two sequential steps:

-

Ortho-Chlorination of 3-hydroxybenzaldehyde: The phenolic hydroxyl group directs the electrophilic chlorination preferentially to the ortho position, yielding 2-chloro-3-hydroxybenzaldehyde.

-

Methylation of 2-chloro-3-hydroxybenzaldehyde: The hydroxyl group of the intermediate is then methylated to afford the final product, this compound.

Figure 1: Overall synthetic pathway for the preparation of this compound.

Experimental Protocols

The following protocols are based on established synthetic methods and provide detailed step-by-step instructions for the synthesis.

Step 1: Synthesis of 2-chloro-3-hydroxybenzaldehyde

This procedure details the regioselective ortho-chlorination of 3-hydroxybenzaldehyde using tert-butyl hypochlorite.

Materials and Reagents:

-

3-hydroxybenzaldehyde

-

tert-Butyl hypochlorite (t-BuOCl)

-

Acetic acid

-

Water

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, filtration apparatus)

Procedure:

-

In a suitable round-bottom flask, suspend 3-hydroxybenzaldehyde (20.12 g, 160 mmol) in acetic acid (40 mL) under constant stirring.

-

Slowly add tert-butyl hypochlorite (20 mL, 176 mmol) to the suspension. An exothermic reaction will occur, and the solution will become clear.

-

Cool the reaction mixture and continue stirring for 16 hours, during which a white precipitate will form.

-

Collect the solid product by filtration.

-

Wash the collected solid with water.

-

Dry the product to obtain 2-chloro-3-hydroxybenzaldehyde.

Figure 2: Experimental workflow for the synthesis of 2-chloro-3-hydroxybenzaldehyde.

Step 2: Synthesis of this compound

This procedure describes the methylation of 2-chloro-3-hydroxybenzaldehyde to yield the final product.

Materials and Reagents:

-

2-chloro-3-hydroxybenzaldehyde

-

Iodomethane (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Standard laboratory glassware and equipment

Procedure:

-

Dissolve 2-chloro-3-hydroxybenzaldehyde (4.55 g, 29 mmol) in DMF (30 mL) in a round-bottom flask.

-

Add potassium carbonate (4.8 g, 34.9 mmol) to the solution.

-

Add iodomethane (2.7 mL, 43.6 mmol) to the reaction mixture.

-

Stir the mixture at room temperature for 16 hours.

-

After the reaction is complete, remove the DMF by concentration under reduced pressure.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:5) as the eluent to afford this compound.

Figure 3: Experimental workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties

| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 3-hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | Colorless to light tan solid | 104-107 |

| 2-chloro-3-hydroxybenzaldehyde | C₇H₅ClO₂ | 156.57 | White solid | 140-142 |

| This compound | C₈H₇ClO₂ | 170.60 | Colorless oil, solidifies on standing | 58 |

Table 2: Reaction Parameters and Yields

| Reaction Step | Starting Material | Product | Yield (%) |

| 1. Chlorination | 3-hydroxybenzaldehyde | 2-chloro-3-hydroxybenzaldehyde | 55 |

| 2. Methylation | 2-chloro-3-hydroxybenzaldehyde | This compound | 94 |

Table 3: Spectroscopic Data

| Compound | GC-MS (EI) m/z |

| 2-chloro-3-hydroxybenzaldehyde | 156, 158 (M⁺) |

| This compound | 170, 172 (M⁺) |

Conclusion

This guide has outlined a practical and efficient two-step synthesis of this compound from 3-hydroxybenzaldehyde. The provided experimental protocols are detailed and have been successfully applied, offering good yields for each step. The regioselectivity of the initial chlorination step is a key advantage of this synthetic route. The structured presentation of data and the visual workflows are intended to provide researchers, scientists, and drug development professionals with a clear and actionable resource for the laboratory-scale preparation of this important synthetic intermediate.

Technical Guide: Solubility Profile of 2-Chloro-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-3-methoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical and fine chemical products. Due to a lack of extensive published quantitative solubility data for this specific compound, this guide outlines established methodologies for its determination and presents a framework for recording such data. Additionally, it details the common synthetic pathway for its preparation.

Quantitative Solubility Data

For research and development purposes, it is crucial to experimentally determine the solubility of this compound in relevant solvent systems. The following table provides a template for recording such empirical data.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C (77°F)

| Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Polarity Index | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |

| Non-Polar Solvents | ||||||

| Hexane | 86.18 | 0.655 | 0.1 | Data not available | Data not available | |

| Toluene | 92.14 | 0.867 | 2.4 | Data not available | Data not available | |

| Diethyl Ether | 74.12 | 0.713 | 2.8 | Data not available | Data not available | |

| Polar Aprotic Solvents | ||||||

| Ethyl Acetate | 88.11 | 0.902 | 4.4 | Data not available | Data not available | |

| Acetone | 58.08 | 0.791 | 5.1 | Data not available | Data not available | |

| Dichloromethane | 84.93 | 1.33 | 3.1 | Data not available | Data not available | |

| Tetrahydrofuran (THF) | 72.11 | 0.889 | 4.0 | Data not available | Data not available | |

| Acetonitrile | 41.05 | 0.786 | 5.8 | Data not available | Data not available | |

| Dimethylformamide (DMF) | 73.09 | 0.944 | 6.4 | Data not available | Data not available | |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.100 | 7.2 | Data not available | Data not available | |

| Polar Protic Solvents | ||||||

| Methanol | 32.04 | 0.792 | 5.1 | Data not available | Data not available | |

| Ethanol | 46.07 | 0.789 | 4.3 | Data not available | Data not available | |

| Isopropanol | 60.10 | 0.786 | 3.9 | Data not available | Data not available | |

| Water | 18.02 | 1.000 | 10.2 | Insoluble | Insoluble |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of this compound in organic solvents.

Shake-Flask Method for Equilibrium Solubility

This is a widely recognized and accurate method for determining the equilibrium solubility of a solid in a solvent.[2]

Materials:

-

This compound (solid)

-

Selected organic solvent of high purity

-

Analytical balance

-

Scintillation vials or flasks with airtight seals

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Appropriate analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Add an excess amount of solid this compound to a series of vials.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, dry container. This step is crucial to remove any undissolved solid particles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted solution using a pre-calibrated analytical method.

Analytical Methods for Concentration Determination

2.2.1. Gravimetric Analysis

This method is straightforward but generally less precise for moderately soluble compounds.[3][4]

Procedure:

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a known volume of the filtered saturated solution into the evaporating dish.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

-

Once the solvent is removed, dry the residue in a vacuum oven at a temperature below the melting point of the compound until a constant weight is achieved.

-

The final weight of the dish minus the initial weight gives the mass of the dissolved solute.

-

Calculate the solubility in g/100 mL or other desired units.

2.2.2. UV-Vis Spectrophotometry

This method is rapid and requires a small sample volume, provided the compound has a chromophore that absorbs in the UV-Vis range.[5]

Procedure:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a dilute solution.

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Measure the absorbance of each standard solution at the λmax to generate a calibration curve (Absorbance vs. Concentration).

-

Measure the absorbance of the appropriately diluted, filtered saturated solution.

-

Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.

Mandatory Visualizations

Synthesis of this compound

The synthesis of this compound typically proceeds from 3-hydroxybenzaldehyde. The process involves two main steps: chlorination followed by methylation.

References

An In-depth Technical Guide on the Stability and Storage of 2-Chloro-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Chloro-3-methoxybenzaldehyde. Due to the limited availability of specific public stability data for this compound, this document leverages established principles of chemical stability, regulatory guidelines for pharmaceuticals, and known degradation pathways of related aromatic aldehydes to provide a robust framework for its handling, storage, and stability assessment.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

| Property | Value | Reference |

| CAS Number | 54881-49-1 | [1] |

| Molecular Formula | C₈H₇ClO₂ | [1] |

| Molecular Weight | 170.59 g/mol | [1] |

| Appearance | White to off-white crystalline powder or solid | [1][2] |

| Melting Point | 53-58 °C | [1][2] |

| Boiling Point | 260 °C | [2] |

| Flash Point | 115 °C | [2] |

Recommended Storage and Handling

To ensure the long-term integrity of this compound, specific storage and handling procedures are recommended. These are designed to mitigate degradation from environmental factors.

Storage Conditions:

-

Temperature: Store in a cool, dry place, with a recommended temperature range of 2-8°C.[2]

-

Atmosphere: For optimal stability, especially for long-term storage, it is advisable to store under an inert atmosphere, such as nitrogen or argon.[2] This minimizes the risk of oxidation.

-

Container: Use a tightly sealed, light-resistant container to prevent exposure to moisture and light.

Handling Precautions:

-

Handle in a well-ventilated area or under a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn.[1]

The following workflow diagram illustrates the recommended procedures for handling and storing this compound to maintain its stability.

Potential Degradation Pathways

Aromatic aldehydes like this compound are susceptible to degradation through several pathways, primarily oxidation and photolysis. Understanding these pathways is crucial for designing appropriate stability studies and interpreting their results.

-

Oxidation: The aldehyde functional group is prone to oxidation, especially when exposed to air (oxygen). This process can be accelerated by the presence of light and trace metal impurities. The primary degradation product is the corresponding carboxylic acid, 2-chloro-3-methoxybenzoic acid.

-

Photodegradation: Exposure to light, particularly in the UV spectrum, can induce photochemical reactions. This can lead to the formation of various degradation products, including the potential for decarbonylation to form 2-chloro-1-methoxybenzene, or the formation of radical species that can lead to more complex degradation products. Studies on benzaldehyde have shown that light exposure can promote the formation of benzene, highlighting the importance of protection from light.[1]

The diagram below illustrates the principal potential degradation pathways for this compound.

Stability Testing Protocols

While specific stability data for this compound is not publicly available, a robust stability testing program can be designed based on the International Council for Harmonisation (ICH) guidelines, which are the standard for pharmaceutical compounds. These principles are directly applicable to high-purity chemical reagents used in research and development.

Summary of Stability Study Conditions (Based on ICH Q1A(R2))

| Study Type | Storage Condition | Minimum Duration | Purpose |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | To establish the re-test period or shelf life under recommended storage conditions. |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | To be conducted if a significant change occurs during accelerated testing. |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | To accelerate chemical degradation and physical changes to predict long-term stability. |

Forced Degradation (Stress Testing) Protocol:

Forced degradation studies are essential to identify potential degradation products and to establish the intrinsic stability of the molecule. This information is critical for developing stability-indicating analytical methods.

1. Objective: To identify the likely degradation products of this compound under various stress conditions and to demonstrate the specificity of the analytical method.

2. Materials:

- This compound (one batch)

- Hydrochloric acid (e.g., 0.1 M)

- Sodium hydroxide (e.g., 0.1 M)

- Hydrogen peroxide (e.g., 3%)

- High-purity water

- Acetonitrile or other suitable organic solvent

- Photostability chamber

- Temperature and humidity-controlled oven

3. General Procedure:

- Prepare stock solutions of this compound in a suitable solvent.

- Expose the compound (in solid state and in solution) to the stress conditions outlined below.

- Samples should be taken at appropriate time points (e.g., 0, 2, 4, 8, 24 hours, and longer if no degradation is observed).

- Analyze the stressed samples against a control (stored at 2-8°C, protected from light) using a validated stability-indicating HPLC method (e.g., with UV-Vis or mass spectrometric detection).

4. Stress Conditions:

- Acid Hydrolysis: Treat the compound with 0.1 M HCl at an elevated temperature (e.g., 60-80°C).

- Base Hydrolysis: Treat the compound with 0.1 M NaOH at room temperature or slightly elevated temperature.

- Oxidation: Treat the compound with 3% H₂O₂ at room temperature.

- Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) and high humidity (e.g., 75% RH at 40°C).

- Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control should be run in parallel.

The following diagram outlines the workflow for a comprehensive stability assessment.

Conclusion

While specific, quantitative stability data for this compound is not widely published, a comprehensive understanding of its chemical nature allows for the establishment of sound storage and handling procedures. By adhering to the recommended conditions of cool, dry, and dark storage, preferably under an inert atmosphere, the integrity of the compound can be maintained. For critical applications in research and drug development, it is highly recommended that users perform their own stability assessments, following established guidelines such as those provided by the ICH, to ensure the material's quality and suitability for its intended use over time. The provided protocols and workflows offer a robust framework for such an evaluation.

References

The Versatile Scaffold: Unlocking the Potential of 2-Chloro-3-methoxybenzaldehyde in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful discovery and development of novel therapeutic agents. Aromatic aldehydes, in particular, serve as versatile building blocks, offering a reactive handle for the construction of a diverse array of complex molecular architectures. Among these, 2-Chloro-3-methoxybenzaldehyde emerges as a promising, yet underexplored, scaffold. Its unique substitution pattern—a sterically accessible aldehyde, an electron-withdrawing chlorine atom, and an electron-donating methoxy group—presents a compelling platform for the synthesis of innovative drug candidates. This technical guide aims to provide a comprehensive overview of the potential applications of this compound in medicinal chemistry, drawing insights from the reactivity and biological activity of structurally related analogs. While direct studies on this specific molecule are nascent, its potential as a precursor for potent anticancer and antimicrobial agents is significant.

Core Chemical Reactivity and Synthetic Potential

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group, which readily participates in a variety of classical organic reactions pivotal to the construction of medicinally relevant scaffolds. The presence of the chloro and methoxy substituents on the aromatic ring further modulates its reactivity and provides opportunities for late-stage functionalization.

Synthesis of Schiff Bases

The condensation of the aldehyde group with primary amines to form Schiff bases (imines) is a fundamental transformation in medicinal chemistry. Schiff bases are not only valuable intermediates but also exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The general workflow for the synthesis of Schiff bases from this compound is depicted below.

Caption: General workflow for the synthesis and screening of Schiff bases.

Claisen-Schmidt Condensation for Chalcone Synthesis

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are another important class of bioactive molecules with well-documented anticancer, anti-inflammatory, and antimicrobial activities. This compound can serve as the aldehydic component in a Claisen-Schmidt condensation with various acetophenones to generate a library of novel chalcone derivatives.

Synthesis of Heterocyclic Scaffolds

The aldehyde functionality of this compound is a key entry point for the construction of a multitude of nitrogen-containing heterocyclic systems, which form the core of a vast number of approved drugs. Through multi-component reactions or sequential synthetic strategies, it can be utilized to synthesize quinolines, pyrimidines, imidazoles, and other privileged structures in medicinal chemistry. For instance, a plausible route to quinoline analogs, inspired by the chemistry of 2-chloroquinoline-3-carbaldehyde, could involve a Vilsmeier-Haack type reaction followed by cyclization.

Potential Therapeutic Applications

Based on the biological activities of structurally similar compounds, derivatives of this compound are anticipated to exhibit significant potential in several therapeutic areas.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of benzaldehyde derivatives. For instance, benzyloxybenzaldehyde derivatives have been shown to induce apoptosis and arrest the cell cycle in cancer cell lines.[1] The cytotoxic effects are often attributed to the induction of mitochondrial damage.[1] The structural motifs accessible from this compound, such as chalcones and quinolines, are well-established pharmacophores in oncology research.

Table 1: Anticancer Activity of Structurally Related Benzaldehyde Derivatives

| Compound Class | Cancer Cell Line | Reported Activity (IC50) | Reference |

| Benzyloxybenzaldehydes | HL-60 (Leukemia) | 1-10 µM | [1] |

| Chalcones | Various | Sub-micromolar to low micromolar | Inferred from multiple sources |

| Quinoline Analogs | Various | Varies widely based on substitution | Inferred from multiple sources |

Antimicrobial Activity

The search for new antimicrobial agents is a global health priority. Schiff bases and chalcones derived from substituted benzaldehydes have consistently shown promising activity against a range of bacterial and fungal pathogens. The α,β-unsaturated ketone moiety in chalcones is believed to act as a Michael acceptor, interacting with biological nucleophiles in microorganisms. Schiff bases can interfere with cell wall synthesis or other essential cellular processes.

Table 2: Antimicrobial Activity of Structurally Related Compound Classes

| Compound Class | Pathogen(s) | Reported Activity | Reference |

| Schiff Bases | S. aureus, E. coli | Moderate to good | Inferred from multiple sources |

| Chalcones | Gram-positive & Gram-negative bacteria | Moderate to good | [2] |

Experimental Protocols

The following are generalized experimental protocols for the synthesis of key derivatives from an aromatic aldehyde like this compound, based on established methodologies for analogous compounds.

General Procedure for Schiff Base Synthesis

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Addition of Amine: To this solution, add an equimolar amount of the desired primary amine.

-

Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reaction: Stir the reaction mixture at room temperature or under reflux for a period ranging from a few hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the precipitated Schiff base is collected by filtration, washed with cold solvent, and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

General Procedure for Claisen-Schmidt Condensation (Chalcone Synthesis)

-

Preparation of Reactant Solution: In a flask, dissolve this compound (1 equivalent) and an appropriate acetophenone (1 equivalent) in ethanol.

-

Base Addition: To this stirred solution, add an aqueous or methanolic solution of a base (e.g., NaOH or KOH) dropwise at room temperature.

-

Reaction: Continue stirring the reaction mixture at room temperature for 2-4 hours. The reaction progress is monitored by TLC.

-

Work-up: Pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Isolation and Purification: The precipitated chalcone is filtered, washed with water until neutral, and then dried. The crude product is purified by recrystallization from a suitable solvent like ethanol.[2]

Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for derivatives of this compound are yet to be elucidated, insights can be drawn from related compounds.

Induction of Apoptosis in Cancer Cells

Many anticancer agents derived from benzaldehydes exert their effect by inducing programmed cell death, or apoptosis. This often involves the intrinsic mitochondrial pathway.

References

An In-depth Technical Guide to the Reaction of 2-Chloro-3-methoxybenzaldehyde with Amines for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reaction mechanism between 2-Chloro-3-methoxybenzaldehyde and various amines. Primarily, this reaction proceeds through a nucleophilic addition-elimination pathway to form Schiff bases (imines), a class of compounds with significant applications in medicinal chemistry and materials science. This document details the underlying reaction mechanism, provides representative experimental protocols, summarizes key characterization data, and discusses the biological relevance of the resulting Schiff base derivatives in the context of drug development. The information is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction

The reaction of aldehydes and ketones with primary amines to form Schiff bases, also known as imines, is a fundamental and widely utilized transformation in organic chemistry. The resulting C=N double bond, or azomethine group, is a key structural motif in many biologically active compounds. This compound is a versatile starting material, featuring an electrophilic aldehyde group and a substituted aromatic ring with electron-withdrawing (chloro) and electron-donating (methoxy) groups. These substituents can influence the reactivity of the aldehyde and the properties of the resulting Schiff base, making it an interesting scaffold for drug design. Schiff bases derived from substituted benzaldehydes are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] This guide will delve into the specifics of its reaction with amines, providing a technical foundation for its application in research and development.

Core Reaction Mechanism: Schiff Base Formation

The reaction between this compound and a primary amine proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule (dehydration). This reaction is typically catalyzed by a small amount of acid.[1]

Step 1: Nucleophilic Addition The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This results in the formation of a tetrahedral intermediate known as a carbinolamine. This step is generally reversible.

Step 2: Dehydration The carbinolamine is then protonated on the oxygen atom by the acid catalyst, making the hydroxyl group a better leaving group (water). Subsequently, the lone pair on the nitrogen atom forms a double bond with the carbon, expelling a water molecule and forming a protonated imine (iminium ion).

Step 3: Deprotonation Finally, a base (which can be another amine molecule or the solvent) deprotonates the nitrogen atom to yield the final, neutral Schiff base product and regenerate the acid catalyst.

Below is a Graphviz diagram illustrating this reaction mechanism.

Caption: General reaction mechanism for Schiff base formation.

Experimental Protocols

While specific, optimized protocols for the reaction of this compound with a wide range of amines are not extensively documented in a single source, a general and reliable procedure can be adapted from the synthesis of similar Schiff bases. The following protocol is a representative example.

General Synthesis of a Schiff Base from this compound

Materials:

-

This compound

-

Primary amine (e.g., aniline derivative, alkylamine)

-

Absolute Ethanol (or Methanol)

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Beaker

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol with stirring.

-

In a separate beaker, dissolve the primary amine (1 equivalent) in absolute ethanol.

-

Add the amine solution dropwise to the aldehyde solution at room temperature with continuous stirring.

-

To this mixture, add a few drops (typically 2-4) of glacial acetic acid as a catalyst.

-

Attach a reflux condenser to the flask and heat the mixture to reflux (the boiling point of ethanol, approximately 78 °C) for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

The solid product (Schiff base) may precipitate out upon cooling. If not, the volume of the solvent can be reduced by rotary evaporation, or the product can be precipitated by adding cold water.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified Schiff base in a desiccator or a vacuum oven at a low temperature.

The following diagram outlines the general experimental workflow.

Caption: General experimental workflow for Schiff base synthesis.

Data Presentation: Characterization of Resulting Schiff Bases

The synthesized Schiff bases are typically characterized by various spectroscopic methods to confirm their structure. While a comprehensive database for derivatives of this compound is not available, the following tables summarize expected and reported spectroscopic data for structurally similar Schiff bases. Researchers should perform their own characterization for novel compounds.

Infrared (IR) Spectroscopy Data

The formation of the Schiff base is readily confirmed by IR spectroscopy. The key diagnostic peaks are the appearance of the C=N stretching vibration and the disappearance of the C=O and N-H (from the primary amine) stretching vibrations of the starting materials.[2]

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=N (Imine) | 1600 - 1650 | Appearance of this band confirms formation.[2] |

| C=O (Aldehyde) | ~1700 | Disappearance of this band. |

| N-H (Amine) | 3300 - 3500 | Disappearance of this band. |

| Ar-Cl | 700 - 800 | Expected to be present. |

| Ar-O-CH₃ | 1200 - 1275 (asym), 1000 - 1075 (sym) | Expected to be present. |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR spectroscopy is used to confirm the proton environment of the Schiff base. The chemical shift of the azomethine proton (-CH=N-) is a key indicator of product formation.

| Proton Type | Chemical Shift (δ, ppm) | Description |

| -CH=N (Azomethine) | 8.0 - 9.0 | A singlet, highly characteristic of the imine proton.[2] |

| Aromatic Protons | 6.5 - 8.5 | Complex multiplet patterns from the aromatic rings.[2] |

| -OCH₃ (Methoxy) | 3.8 - 4.0 | A singlet integrating to 3 protons. |

| Amine R-group | Variable | Depends on the structure of the amine used. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹³C NMR provides information about the carbon skeleton of the molecule.

| Carbon Type | Chemical Shift (δ, ppm) | Description |

| -C=N (Azomethine) | 150 - 165 | Characteristic signal for the imine carbon.[2] |

| Aromatic Carbons | 110 - 160 | Multiple signals in the aromatic region. |

| -OCH₃ (Methoxy) | 55 - 60 | Signal for the methoxy carbon. |

Role in Drug Development and Biological Significance

Schiff bases are a prominent class of compounds in medicinal chemistry due to their wide range of pharmacological activities.[3] The imine group is often crucial for their biological function.[1] The presence of the 2-chloro and 3-methoxy substituents on the benzaldehyde ring can further modulate the biological activity and pharmacokinetic properties of the resulting Schiff bases.

Antimicrobial and Antifungal Activity: Many Schiff bases exhibit potent activity against a variety of bacterial and fungal strains. The mechanism is often attributed to the azomethine linkage, which can interfere with microbial cell wall synthesis or other essential cellular processes.

Anticancer Activity: Numerous Schiff base derivatives have been reported to possess significant anticancer properties.[1][2] The proposed mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interaction with DNA.[1] For instance, some Schiff bases have shown cytotoxic activities against various cancer cell lines, including breast cancer and oral squamous cell carcinoma.[1]

Other Biological Activities: Schiff bases have also been investigated for their anti-inflammatory, analgesic, antiviral, and antioxidant activities.[2]

The chloro and methoxy groups on the aromatic ring can influence the molecule's lipophilicity, electronic properties, and ability to form hydrogen bonds, all of which are critical for drug-receptor interactions and overall pharmacokinetic profiles.

While specific signaling pathways for Schiff bases derived from this compound are not yet elucidated, the broad biological activities of this class of compounds make them attractive candidates for further investigation in drug discovery programs. The general logical relationship for their potential as therapeutic agents is outlined below.

Caption: Logical flow from synthesis to potential drug development.

Conclusion

The reaction of this compound with primary amines provides a straightforward and efficient route to a diverse range of Schiff bases. The reaction proceeds through a well-understood nucleophilic addition-elimination mechanism. The resulting imine compounds are of significant interest to the scientific and drug development communities due to their broad spectrum of biological activities. The presence of the chloro and methoxy substituents offers opportunities for fine-tuning the physicochemical and pharmacological properties of these molecules. This guide provides the fundamental technical information required for researchers to synthesize, characterize, and explore the potential of these promising compounds in various applications, particularly in the realm of medicinal chemistry. Further research into the specific biological targets and signaling pathways of these derivatives is warranted to fully exploit their therapeutic potential.

References

- 1. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]

Methodological & Application

Synthetic Protocols for 2-Chloro-3-methoxybenzaldehyde Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Chloro-3-methoxybenzaldehyde and its derivatives. These compounds are valuable intermediates in medicinal chemistry, with demonstrated potential in the development of novel therapeutic agents. The protocols outlined below are based on established synthetic methodologies, including the Vilsmeier-Haack reaction and ortho-lithiation, and are intended to serve as a comprehensive guide for researchers in organic synthesis and drug discovery.

Introduction

This compound is a substituted aromatic aldehyde that serves as a versatile building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. Its derivatives have garnered significant interest in medicinal chemistry due to their potential biological activities. Notably, derivatives of similar benzaldehydes have been investigated as anticancer agents that can induce apoptosis and as inhibitors of critical signaling pathways, such as the Hedgehog signaling pathway.[1][2] This document details two primary synthetic routes to this compound and provides protocols for the synthesis of representative derivatives with potential therapeutic applications.

Synthetic Protocols for this compound

Two primary methods for the formylation of the precursor, 2-chloroanisole, to yield this compound are the Vilsmeier-Haack reaction and directed ortho-lithiation followed by formylation.

Method 1: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic rings.[3] The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[4]

Experimental Protocol:

-

Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) (3.5 mL, 45.6 mmol) in an ice bath. To this, add phosphorus oxychloride (2.08 mL, 22.8 mmol) dropwise with continuous stirring, maintaining the temperature below 5 °C.[5]

-

Formylation: After the addition is complete, add 2-chloroanisole (2.18 g, 7.6 mmol) slowly to the freshly prepared Vilsmeier reagent.

-

Reaction: Remove the cooling bath and heat the reaction mixture at 75 °C for 6 hours.[5]

-

Work-up: After the reaction is complete, pour the mixture into ice-cooled water. Neutralize the solution by making it alkaline with a sodium hydroxide solution to a pH of 8-9.

-

Isolation: The resulting precipitate of this compound is collected by filtration, washed with water, and dried in air.

-

Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

| Reagent | Molar Equiv. | Amount |

| 2-Chloroanisole | 1.0 | 7.6 mmol, 2.18 g |

| N,N-Dimethylformamide (DMF) | 6.0 | 45.6 mmol, 3.5 mL |

| Phosphorus Oxychloride (POCl₃) | 3.0 | 22.8 mmol, 2.08 mL |

Table 1: Reagents for Vilsmeier-Haack Synthesis of this compound.

Method 2: Directed Ortho-lithiation and Formylation

Directed ortho-lithiation provides a highly regioselective method for the functionalization of aromatic compounds. The methoxy group in 2-chloroanisole can direct the lithiation to the ortho position, which is subsequently quenched with a formylating agent.

Experimental Protocol:

-

Setup: In a dry, three-necked round-bottom flask under an argon atmosphere, dissolve 2-chloroanisole in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Add a solution of n-butyllithium (n-BuLi) in hexanes dropwise via syringe. Stir the mixture at this temperature for 1-2 hours.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture at -78 °C.

-

Quenching: Allow the reaction to warm to room temperature and then quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: After filtering, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Reagent | Molar Equiv. |

| 2-Chloroanisole | 1.0 |

| n-Butyllithium (n-BuLi) | 1.1 |

| N,N-Dimethylformamide (DMF) | 1.2 |

Table 2: Reagents for Ortho-lithiation and Formylation.

Synthesis of this compound Derivatives

The synthesized this compound can be used as a precursor for various derivatives with potential biological activities.

Synthesis of 2-(Benzyloxy)-3-methoxybenzaldehyde Derivatives

These derivatives have shown potential as anticancer agents.[2]

Experimental Protocol:

-

Reaction Setup: To a solution of a substituted 2-hydroxy-3-methoxybenzaldehyde (1.0 eq.) in DMF (10 mL), add potassium carbonate (1.5 eq.).

-

Alkylation: Add the corresponding benzyl halide (e.g., benzyl bromide or a substituted benzyl bromide) (1.0 eq.) to the mixture.

-

Reaction: Stir the resulting solution overnight at 70 °C.

-

Work-up: After the reaction is complete, reduce the volume of DMF by evaporation under vacuum. Add 20 mL of water to the residue.

-

Isolation and Purification: Collect the resulting precipitate by filtration, dry it, and recrystallize from ethanol to afford the desired product.[6]

| Starting Material | Benzyl Halide | Product | Yield |

| Vanillin | 4-Chlorobenzyl chloride | 4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde | 86%[6] |

Table 3: Synthesis of Benzyloxybenzaldehyde Derivatives.[6]

Synthesis of 2-Methoxybenzamide Derivatives as Hedgehog Signaling Inhibitors

Derivatives of 2-methoxybenzamide have been identified as inhibitors of the Hedgehog signaling pathway.[1][7]

Experimental Protocol:

-

Acid Chloride Formation: Reflux the corresponding substituted benzoic acid in thionyl chloride (SOCl₂) for 3 hours to generate the acyl chloride.

-

Amidation: Condense the acyl chloride with a substituted aniline (e.g., methyl 4-amino-2-methoxybenzoate) in the presence of triethylamine in DMF at room temperature overnight to obtain the intermediate amide.

-

Hydrolysis and Further Amidation: The ester of the intermediate can be hydrolyzed to the carboxylic acid, followed by amidation with another amine to yield the final target compounds.

Biological Activities and Signaling Pathways

Anticancer Activity and Apoptosis Induction

Derivatives of benzyloxybenzaldehyde have demonstrated significant anticancer activity, particularly against leukemia cell lines like HL-60.[2] These compounds can arrest the cell cycle at the G2/M phase and induce apoptosis through the disruption of the mitochondrial membrane potential.[2][8]

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers.[1][9] Small molecule inhibitors targeting this pathway, particularly the Smoothened (Smo) receptor, are promising anticancer agents.[10][11] 2-Methoxybenzamide derivatives have been identified as potent inhibitors of the Hh pathway.[1][7]

Experimental Workflow for Synthesis and Evaluation

The following workflow outlines the general procedure from synthesis to biological evaluation of this compound derivatives.

Conclusion

The synthetic protocols and application notes provided herein offer a comprehensive resource for the synthesis and exploration of this compound and its derivatives. The versatility of this scaffold, coupled with the potential for significant biological activity, makes it an attractive starting point for the development of novel therapeutic agents. The detailed methodologies and workflows are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

- 1. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jk-sci.com [jk-sci.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. growingscience.com [growingscience.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hedgehog signalling pathway inhibitors as cancer suppressing agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. New small-molecule inhibitors of the Hedgehog signaling pathway [otavachemicals.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for the Synthesis of QuinoIine Derivatives Using 2-Chloro-3-methoxybenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of substituted quinolines is, therefore, a significant focus in drug discovery and development. While numerous methods exist for quinoline synthesis, this document outlines a proposed synthetic strategy utilizing 2-Chloro-3-methoxybenzaldehyde as a starting material. Direct single-step conversions from this substrate to a quinoline core are not prevalent in the literature. Consequently, a multi-step approach is proposed, leveraging well-established and reliable chemical transformations.

The proposed pathway involves a three-step sequence:

-

Nitration of the benzaldehyde ring to introduce a nitro group.

-

Chemoselective reduction of the nitro group to an amine, yielding a 2-amino-substituted benzaldehyde.

-

Friedländer annulation of the resulting 2-aminobenzaldehyde with a carbonyl compound containing an α-methylene group to construct the final quinoline ring system.

This document provides detailed protocols for each of these key steps, supported by quantitative data from analogous reactions, and includes visualizations of the synthetic pathway and reaction mechanisms.

Proposed Synthetic Pathway

The overall proposed transformation of this compound into a substituted quinoline derivative is depicted below. This pathway is designed to be robust, employing high-yielding and well-documented reactions.

The Versatility of 2-Chloro-3-methoxybenzaldehyde in the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Chloro-3-methoxybenzaldehyde is a versatile aromatic aldehyde that serves as a valuable building block in the synthesis of a diverse range of heterocyclic compounds. The presence of the chloro and methoxy substituents on the benzene ring offers unique electronic and steric properties, influencing the reactivity of the aldehyde and the biological activity of the resulting heterocyclic systems. This document provides detailed application notes and experimental protocols for the synthesis of several key classes of heterocyclic compounds utilizing this compound and its analogs as a crucial precursor.

I. Synthesis of Thiazolo[3,2-a]pyrimidines

Thiazolo[3,2-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant interest due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The synthesis of (2-Hydroxy-3-methoxybenzylidene)thiazolo[3,2-a]pyrimidines, a close analog of the target compound's derivatives, has been reported with high yields and has shown promising cytotoxic activity against various cancer cell lines.

Application Note:

The synthesis involves a multi-step process starting from a Biginelli-type condensation to form a tetrahydropyrimidine-2-thione, followed by reaction with an α-haloester and subsequent condensation with the substituted benzaldehyde. The resulting 2-arylmethylidene derivatives of thiazolo[3,2-a]pyrimidine have demonstrated significant cytotoxic effects, particularly against cervical adenocarcinoma (M-HeLa) cells, while exhibiting low cytotoxicity against normal liver cells.[1][2] This highlights their potential as selective anticancer agents.

Experimental Protocol: Synthesis of 6-Acetyl-(Z)−2-(2-hydroxy−3-methoxybenzylidene)−7-methyl−5-(p-tolyl)−2H-thiazolo[3,2-a]pyrimidine−3(5H)-one[1]

Step 1: Synthesis of 1,2,3,4-tetrahydropyrimidine-2-thiones. A mixture of the appropriate aldehyde (1 mmol), thiourea (1.5 mmol), and a 1,3-dicarbonyl compound (1 mmol) is refluxed in acetonitrile in the presence of a catalytic amount of iodine (0.03 mmol) for 8 hours. The product is isolated upon cooling and recrystallization.

Step 2: Synthesis of the thiazolo[3,2-a]pyrimidine precursor. The synthesized 1,2,3,4-tetrahydropyrimidine-2-thione (1 mmol) is reacted with ethyl chloroacetate (5 mmol) at 120 °C without a solvent for 2 hours to yield the thiazolo[3,2-a]pyrimidine precursor.

Step 3: Condensation with 2-hydroxy-3-methoxybenzaldehyde. The hydrochloride of the thiazolo[3,2-a]pyrimidine precursor (1 mmol) is mixed with a solution of NaOH (1 mmol) in a mixture of CHCl₃ (50 mL) and water (50 mL) and stirred for 30 minutes at room temperature. Then, 2-hydroxy-3-methoxybenzaldehyde (1 mmol) and a catalytic amount of pyrrolidine are added. The resulting mixture is stirred under reflux for 3 hours. After cooling, the precipitate is filtered, washed with ethanol, and purified by recrystallization from methanol to afford the final product.

Quantitative Data:

| Compound | Yield | Melting Point (°C) |

| 6-Acetyl-(Z)−2-(2-hydroxy−3-methoxybenzylidene)−7-methyl−5-(p-tolyl)−2H-thiazolo[3,2-a]pyrimidine−3(5H)-one | 97% | 209–211 |

| Ethyl (Z)−2-(2-hydroxy−3-methoxybenzylidene)−7-methyl−5-(3-nitrophenyl)−3-oxo−2,3-dihydro−5H-thiazolo[3,2-a]pyrimidine−6-carboxylate | 95% | 206–208 |

| Ethyl (Z)-2-(2-hydroxy-3-methoxybenzylidene)-7-methyl-5-(2-methoxyphenyl)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | 96% | 193–195 |

Data obtained from the synthesis using 2-hydroxy-3-methoxybenzaldehyde.[1]

Cytotoxicity Data:

| Compound | Cell Line | IC₅₀ (µM) |

| Ethyl (Z)−2-(2-hydroxy−3-methoxybenzylidene)−7-methyl−5-(3-nitrophenyl)−3-oxo−2,3-dihydro−5H-thiazolo[3,2-a]pyrimidine−6-carboxylate | M-HeLa | 1.8 ± 0.2 |

| HuTu 80 | 10.2 ± 1.5 | |

| Chang liver | > 50 |

IC₅₀ values represent the concentration of the compound that inhibits 50% of cell growth.[2]

II. Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a classical and straightforward method for the synthesis of quinolines, which are important heterocyclic scaffolds found in numerous natural products and pharmaceuticals exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[3][4] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Application Note:

While a specific example using this compound in a Friedländer synthesis was not found in the searched literature, the reaction is widely applicable to a variety of substituted benzaldehydes and ketones. The general protocol can be adapted for this compound to synthesize novel quinoline derivatives. The reaction is typically catalyzed by acids or bases.[5][6] A modern, greener approach involves performing the reaction in water without a catalyst.[7]

Experimental Protocol: General Friedländer Synthesis of Quinolines[7]

A mixture of a 2-aminoaryl aldehyde or ketone (1.0 mmol) and a compound containing an α-methylene group (e.g., a ketone or β-ketoester, 1.2 mmol) in water (5 mL) is heated at 70°C for 3-5 hours. The progress of the reaction can be monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with water, and dried. If necessary, the product can be purified by recrystallization or column chromatography.